Acide 2-hydroxyoctanoïque

Vue d'ensemble

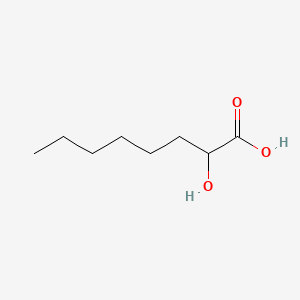

Description

2-Hydroxyoctanoic acid (2-OHOA) is a naturally occurring carboxylic acid that is found in several plants and animals, including humans. It is an important intermediate in the synthesis of several compounds, including fatty acids, lipids, and hormones. 2-OHOA is also known as 2-hydroxyoctanoate, 2-hydroxyoctanoic acid, and 2-octanoic acid.

Applications De Recherche Scientifique

Recherche pharmaceutique

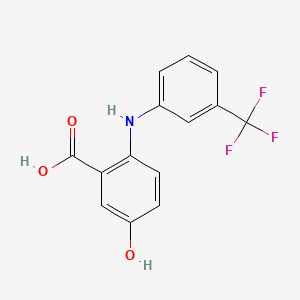

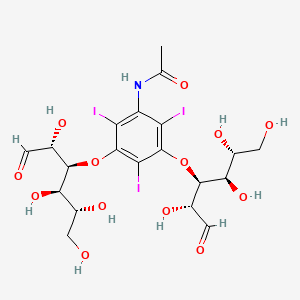

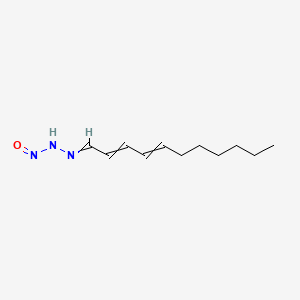

Acide 2-hydroxyoctanoïque: est connu pour inhiber l'acyl-CoA synthétase purifiée à chaîne moyenne des mitochondries du foie bovin, avec une Ki de 500 µM {svg_1}. Cette propriété la rend précieuse dans la recherche pharmaceutique, en particulier dans l'étude des voies métaboliques impliquant les acides gras à chaîne moyenne.

Industrie cosmétique

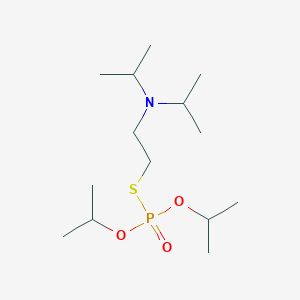

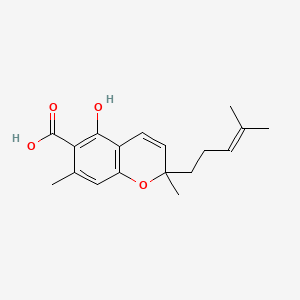

Dans l'industrie cosmétique, l'this compound et ses dérivés sont évalués pour leur sécurité en tant qu'agents conditionneurs de la peau et dispersants non tensioactifs {svg_2}. Ils sont utilisés dans les formulations pour maintenir l'état de la peau et contribuer à la stabilité et aux performances du produit.

Technologie alimentaire

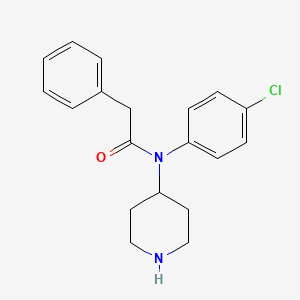

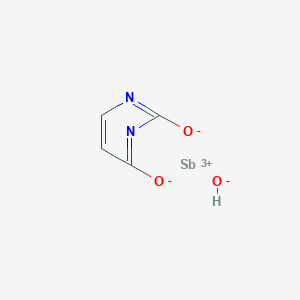

En tant qu'additif alimentaire, l'this compound est impliqué dans les applications aromatiques et de parfum. Il s'agit d'un substrat à chaîne moyenne des oxydases d'acide 2-hydroxy, qui sont associées à des gènes humains distincts {svg_3}. Son rôle dans la technologie alimentaire s'étend à son utilisation comme émulsifiant et agent nettoyant.

Science environnementale

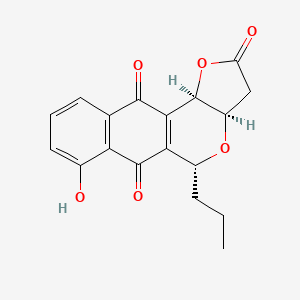

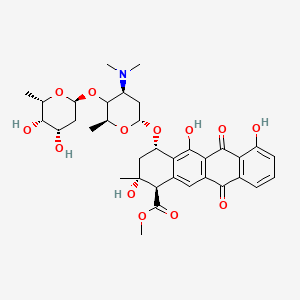

L'this compound: est biodégradable et a été évalué pour son impact écologique. Une attention particulière est accordée à ses effets sur les masses d'eau, ce qui indique sa pertinence dans les évaluations des risques environnementaux {svg_4}.

Science des matériaux

En science des matériaux, l'this compound peut être utilisé dans le développement de systèmes de séparation et de détection d'énantiomères d'acides gras hydroxy-à chaîne moyenne {svg_5}. Cette application est cruciale pour la création de matériaux aux propriétés optiques spécifiques.

Biochimie

Biochimiquement, l'this compound est un inhibiteur de l'acyl-CoA synthétase à chaîne moyenne, ce qui est important pour étudier la cinétique enzymatique et les processus métaboliques au sein des cellules {svg_6}. Son rôle en biochimie est fondamental pour comprendre la production d'énergie cellulaire et le métabolisme des acides gras.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Hydroxyoctanoic acid are Hydroxyacid oxidase 1 in humans and (S)-mandelate dehydrogenase in Pseudomonas putida . It also inhibits purified medium-chain acyl-CoA synthetase from bovine liver mitochondria .

Mode of Action

2-Hydroxyoctanoic acid interacts with its targets by inhibiting their activity. For instance, it inhibits the medium-chain acyl-CoA synthetase from bovine liver mitochondria with hexanoic acid as a substrate .

Biochemical Pathways

It is known to be involved in fatty acid metabolism .

Result of Action

Its inhibitory action on medium-chain acyl-coa synthetase could potentially affect the metabolism of fatty acids .

Analyse Biochimique

Biochemical Properties

2-Hydroxyoctanoic acid is known to inhibit medium-chain acyl-CoA synthetase, an enzyme involved in the activation of fatty acids by converting them into acyl-CoA derivatives . This inhibition occurs with a Ki value of 500 μM when hexanoic acid is used as a substrate . The compound interacts with various enzymes and proteins, including acyl-CoA synthetase and 2-hydroxyacid oxidase, which is active on 2-hydroxy fatty acids . These interactions are crucial for understanding the metabolic pathways and regulatory mechanisms involving medium-chain fatty acids.

Cellular Effects

2-Hydroxyoctanoic acid has been shown to influence cellular processes significantly. In renal tubular epithelial cells, the inhibition of acyl-CoA synthetase by 2-hydroxyoctanoic acid promotes cellular senescence and renal fibrosis . This compound also affects lipid metabolism and peroxisomal pathways in plant seedlings, leading to altered root length and cotyledon size . Additionally, 2-hydroxyoctanoic acid modulates intracellular signaling pathways, including cAMP and Ca2+ second messenger signals, in adipocytes and immune cells .

Molecular Mechanism

At the molecular level, 2-hydroxyoctanoic acid exerts its effects through enzyme inhibition and interaction with specific biomolecules. It inhibits medium-chain acyl-CoA synthetase by binding to the enzyme’s active site, preventing the conversion of fatty acids into acyl-CoA derivatives . This inhibition disrupts fatty acid metabolism and affects various cellular functions. Additionally, 2-hydroxyoctanoic acid interacts with 2-hydroxyacid oxidase, which catalyzes the oxidation of 2-hydroxy fatty acids . These molecular interactions are essential for understanding the compound’s role in metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-hydroxyoctanoic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-hydroxyoctanoic acid can induce renal histological injuries and fibrosis over extended periods . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and the reproducibility of results.

Dosage Effects in Animal Models

The effects of 2-hydroxyoctanoic acid vary with different dosages in animal models. At lower doses, the compound can inhibit medium-chain acyl-CoA synthetase without causing significant toxicity . At higher doses, 2-hydroxyoctanoic acid can induce adverse effects, including renal fibrosis and cellular senescence . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-Hydroxyoctanoic acid is involved in several metabolic pathways, including the β-oxidation of fatty acids and the glyoxylate cycle . The compound interacts with enzymes such as acyl-CoA synthetase and 2-hydroxyacid oxidase, which play essential roles in these pathways . These interactions affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-hydroxyoctanoic acid is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport and distribution mechanisms of 2-hydroxyoctanoic acid is essential for elucidating its cellular effects and therapeutic potential.

Subcellular Localization

2-Hydroxyoctanoic acid is localized in various subcellular compartments, including the mitochondria and peroxisomes . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular metabolism and regulation.

Propriétés

IUPAC Name |

2-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRDADVRIYVCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862300 | |

| Record name | 2-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

927 mg/mL | |

| Record name | Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

617-73-2 | |

| Record name | 2-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 617-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCAPRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R6X0G0S8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70 °C | |

| Record name | Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.